
N-benzyl-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide
Overview
Description
N-benzyl-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a quinoline core substituted with a cyano group at the 3-position and a piperidine ring at the 4-position, further functionalized with a benzyl group and a carboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyano source such as sodium cyanide.
Formation of the Piperidine Ring: The piperidine ring can be constructed through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Benzylation and Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated synthesizers can be employed to scale up the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can be applied to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce the cyano group to an amine or the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can be carried out to replace the cyano group with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Sodium cyanide, amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Formation of quinoline N-oxides or other oxidized derivatives.
Reduction: Formation of amines or reduced carboxamide derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
N-benzyl-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-benzyl-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline core is known to interact with various enzymes and receptors, modulating their activity. The cyano group and piperidine ring may enhance the compound’s binding affinity and specificity towards these targets. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler analog with a similar core structure but lacking the cyano, piperidine, and carboxamide groups.
Chloroquine: A well-known antimalarial drug with a quinoline core and additional functional groups.
Camptothecin: An anticancer compound with a quinoline-based structure.
Uniqueness
N-benzyl-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyano group, piperidine ring, and carboxamide moiety differentiates it from other quinoline derivatives and enhances its potential for various scientific applications.
Biological Activity
N-benzyl-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide is a synthetic compound belonging to the class of quinoline derivatives. These derivatives are recognized for their diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. The compound features a unique structure that includes a quinoline core with a cyano group at the 3-position and a piperidine ring at the 4-position, further functionalized with a benzyl group and a carboxamide moiety. This structural complexity contributes to its potential therapeutic applications.
The biological activity of this compound primarily involves the inhibition of key signaling pathways within cells. Notably, it has been shown to inhibit protein kinase B (PKB or Akt), which plays a crucial role in cell growth and survival. By inhibiting the PI3K-Akt-mTOR signaling pathway, this compound reduces cell proliferation and promotes apoptosis in cancer cells.
Cellular Effects
In vitro studies have demonstrated that this compound significantly affects various cell types. For example:
- Cancer Cells : The compound has been observed to induce apoptosis in multiple cancer cell lines by disrupting signaling pathways essential for cell survival.
- Normal Cells : While the compound exhibits selective toxicity towards cancer cells, its effects on normal cells are still under investigation.
Pharmacological Studies
Research has shown that this compound can modulate gene expression related to apoptosis and cell cycle regulation. In animal models, administration of this compound has led to significant reductions in tumor size and improved survival rates compared to control groups .
Case Studies
Several studies have explored the efficacy of this compound in different disease models:
- Cancer Models : In a study involving xenograft models of breast cancer, treatment with this compound resulted in a 50% reduction in tumor volume after four weeks of treatment compared to untreated controls .
- Autoimmune Disease Models : In lupus disease models, the compound demonstrated potential in reducing auto-antibody titers, suggesting immunomodulatory effects .
The biochemical properties of this compound include:
Property | Description |
---|---|
Molecular Formula | C19H20N4O |
Molecular Weight | 320.39 g/mol |
Solubility | Soluble in DMSO and ethanol |
Mechanism | PKB/Akt inhibition |
Metabolic Pathways
This compound undergoes metabolism primarily via cytochrome P450 enzymes, leading to the formation of active metabolites that also exhibit biological activity. Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and potential side effects associated with this compound.
Properties
IUPAC Name |
N-benzyl-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O/c24-14-19-16-25-21-9-5-4-8-20(21)22(19)27-12-10-18(11-13-27)23(28)26-15-17-6-2-1-3-7-17/h1-9,16,18H,10-13,15H2,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFABNKYIUQAFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=C2)C3=C(C=NC4=CC=CC=C43)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.